molecular formula C19H33O5P B12524868 Dihexyl 2-(hydroxymethyl)phenyl phosphate CAS No. 141896-78-8

Dihexyl 2-(hydroxymethyl)phenyl phosphate

Cat. No.: B12524868
CAS No.: 141896-78-8
M. Wt: 372.4 g/mol
InChI Key: SDRGTRKGQXNWCP-UHFFFAOYSA-N
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Description

Dihexyl 2-(hydroxymethyl)phenyl phosphate is an organophosphorus compound known for its unique chemical structure and properties It is a derivative of phenyl phosphate, where the phenyl group is substituted with a hydroxymethyl group and two hexyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihexyl 2-(hydroxymethyl)phenyl phosphate typically involves the esterification of 2-(hydroxymethyl)phenol with dihexyl phosphoric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. The final product is typically subjected to rigorous quality control measures to ensure its purity and performance.

Chemical Reactions Analysis

Types of Reactions: Dihexyl 2-(hydroxymethyl)phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The phosphate ester can be reduced to form phosphine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of dihexyl 2-(carboxymethyl)phenyl phosphate.

    Reduction: Formation of dihexyl 2-(hydroxymethyl)phenyl phosphine.

    Substitution: Formation of substituted phenyl phosphates, such as dihexyl 2-(bromomethyl)phenyl phosphate.

Scientific Research Applications

Dihexyl 2-(hydroxymethyl)phenyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dihexyl 2-(hydroxymethyl)phenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phosphate ester can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Diethyl 2-(hydroxymethyl)phenyl phosphate
  • Dibutyl 2-(hydroxymethyl)phenyl phosphate
  • Diphenyl 2-(hydroxymethyl)phenyl phosphate

Comparison: Dihexyl 2-(hydroxymethyl)phenyl phosphate is unique due to its longer hexyl chains, which can influence its solubility, hydrophobicity, and interaction with biological membranes. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

141896-78-8

Molecular Formula

C19H33O5P

Molecular Weight

372.4 g/mol

IUPAC Name

dihexyl [2-(hydroxymethyl)phenyl] phosphate

InChI

InChI=1S/C19H33O5P/c1-3-5-7-11-15-22-25(21,23-16-12-8-6-4-2)24-19-14-10-9-13-18(19)17-20/h9-10,13-14,20H,3-8,11-12,15-17H2,1-2H3

InChI Key

SDRGTRKGQXNWCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(OCCCCCC)OC1=CC=CC=C1CO

Origin of Product

United States

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